2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one
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Overview
Description
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[46]undecan-3-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of the hydroxy and azaspiro groups through selective reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated systems for large-scale synthesis.
Chemical Reactions Analysis
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with hydroxy and azaspiro groups. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
Spiro[4.6]undecan-6-one: A simpler spirocyclic compound with different functional groups.
3-[[(1R)-1-(propylamino)spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]methyl]carbazole-9-carboxamide: A related compound with a different substitution pattern.
The uniqueness of 2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-azaspiro[4.6]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-19-15-22(9-5-1-2-6-10-22)16-25(19)20-17-7-3-4-8-18(17)23(21(20)27)11-13-24-14-12-23/h3-4,7-8,20-21,24,27H,1-2,5-6,9-16H2/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPGQQXEZUAKX-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N(C2)C3C(C4(CCNCC4)C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC2(CC1)CC(=O)N(C2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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